1-Indolizin-2-ylethanone is a heterocyclic compound that belongs to the indolizine family, characterized by its unique bicyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of bromodomains, which are implicated in various cancer pathways. The compound's structure allows it to interact with specific protein targets, making it a candidate for drug development.
1-Indolizin-2-ylethanone can be derived from various synthetic routes involving indolizine derivatives. It is classified under heterocyclic compounds, particularly those containing nitrogen in their ring structure. The compound has been explored for its therapeutic potential, especially in the context of cancer treatment, where it acts on the CREB binding protein bromodomain, influencing cellular processes related to tumor growth.
The synthesis of 1-Indolizin-2-ylethanone typically involves several key steps:
A notable synthetic route involves the reaction of an indole derivative with an appropriate acylating agent under controlled conditions (e.g., temperature and solvent). For instance, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times, leading to more efficient production of 1-Indolizin-2-ylethanone .
1-Indolizin-2-ylethanone features a bicyclic structure with the following characteristics:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation. For example, NMR spectra reveal characteristic peaks corresponding to hydrogen atoms in the indolizine structure, while MS provides information on the molecular ion peak confirming its molecular weight .
1-Indolizin-2-ylethanone participates in various chemical reactions:
The reactivity of 1-Indolizin-2-ylethanone is influenced by its electronic structure, which can be modified through substitution at different positions on the indolizine ring. This property is significant for developing compounds with enhanced biological activity .
The mechanism through which 1-Indolizin-2-ylethanone exerts its biological effects primarily involves inhibition of bromodomain proteins like CREB binding protein. This inhibition disrupts protein-protein interactions necessary for transcriptional regulation in cancer cells.
Studies have shown that derivatives of 1-Indolizin-2-ylethanone exhibit potent inhibitory activity against cancer cell lines, demonstrating their potential as therapeutic agents . For example, one study reported that a derivative exhibited an inhibitory concentration (IC50) in the low micromolar range against prostate cancer cells.
1-Indolizin-2-ylethanone is generally a solid at room temperature with:
The compound is relatively stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its solubility profile indicates moderate solubility in organic solvents, which is relevant for its application in drug formulation .
1-Indolizin-2-ylethanone has been investigated for several applications:
1-Indolizin-2-ylethanone (CAS 58475-97-1), a nitrogen-bridged bicyclic compound, exemplifies the structural and functional versatility of indolizine derivatives in pharmaceutical chemistry. Characterized by a 10π-electron system and fused six- and five-membered rings, this scaffold features an acetyl group at the C2 position, which enhances its reactivity and binding interactions in biological systems. With the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol, it exhibits moderate lipophilicity (LogP ≈ 2.02) and zero hydrogen-bond donors, properties conducive to cell membrane permeability [3] [6]. The compound's significance stems from its role as a synthetic precursor for bioactive molecules and a structural motif in drug discovery. Table 1 summarizes key identifiers and properties.
Table 1: Chemical Identifiers and Properties of 1-Indolizin-2-ylethanone
Property | Value |
---|---|
CAS Registry Number | 58475-97-1 |
IUPAC Name | 1-(Indolizin-2-yl)ethan-1-one |
Molecular Formula | C₁₀H₉NO |
Molecular Weight | 159.18 g/mol |
LogP | 2.02 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 1 |
Synonyms | 1-Indolizin-2-ylethanone; 2-Acetylindolizine |
Indolizine derivatives, including 1-indolizin-2-ylethanone, are privileged scaffolds in medicinal chemistry due to their balanced physicochemical properties and diverse bioactivity. The indolizine core facilitates π-π stacking and hydrophobic interactions with biological targets, while the C2 acetyl group serves as:
Notably, derivatives of this scaffold show promise in:
1-Indolizin-2-ylethanone emerged as a synthetic target in the late 20th century, with its first reported CAS registry (58475-97-1) in 1979 [6]. Initial synthetic routes faced challenges, including:
Advances in the 2000s enabled efficient access via:
The compound's significance grew with the discovery that:
Table 2: Key Developments in 1-Indolizin-2-ylethanone Research
Year | Development | Significance |
---|---|---|
1979 | CAS registry established (58475-97-1) | Formal chemical identification |
2000s | Optimized acylation protocols | Enabled gram-scale synthesis (purity ≥95%) [3] |
2011 | Validation as IDO1 inhibitor scaffold | Inspired hybrid derivatives for immunotherapy [5] |
2020s | Expansion into chalcogen-indolizine antioxidants | Broadened applications in oxidative stress disorders [8] |
The pharmacological profile of 1-indolizin-2-ylethanone derivatives arises from their interactions with diverse biomolecular targets:
Chalcogen-modified analogs (e.g., SIN-1, SeI) protect neural tissues by:
Table 3: Structure-Activity Relationships of Key Derivatives
Derivative | Biological Activity | Potency | Structural Basis |
---|---|---|---|
5-Trifluoromethoxy-indol-2-yl ethanone | IDO1 inhibition | IC₅₀ = 13 μM | Enhanced Pocket A occupancy |
1-(Indolin-1-yl)-2-(thiazol-2-yl)ethan-1-one (11a) | Anti-HBV (TLR7 agonism) | IC₅₀ = 0.13 μM | Optimal substituent electronics for TLR7 binding |
2-Phenyl-1-(phenylselanyl)indolizine (SeI) | Antioxidant (DPPH scavenging) | EC₅₀ = 18 μM | Selenium redox cycling capability [8] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8